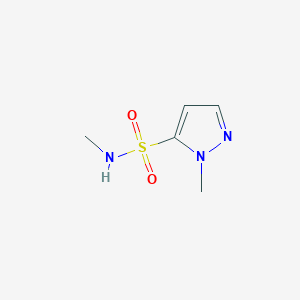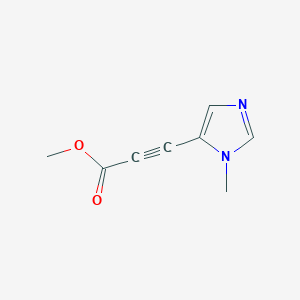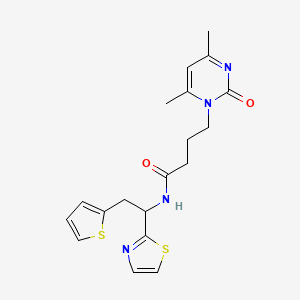
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride, commonly referred to as TIQM, is a synthetic chemical compound of the tetrahydroisoquinoline class. It was first synthesized in the early 2000s and has since been studied extensively due to its potential applications in scientific research. TIQM is a versatile compound, with applications in drug development, cancer research, and biochemistry.
Scientific Research Applications
Anticancer Potential The tetrahydroisoquinoline moiety, found in biologically active molecules, exhibits significant anticancer properties. A study by Redda, Gangapuram, & Ardley (2010) synthesized analogs maintaining this moiety with varying properties, evaluating their in vitro anticancer activity on various breast cancer cell lines. The study reported potent cytotoxicity in specific compounds, highlighting the therapeutic potential of these derivatives in cancer treatment.
Pharmacological Interest Kandinska, Kozekov, & Palamareva (2006) explored the synthesis of tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and substituents. Their study, detailed in Molecules, emphasized the potential of these compounds in drug discovery due to their diverse biological activities.
Transfer Hydrogenation Reactions In a 2015 study published in Tetrahedron Letters, Karabuğa et al. synthesized a quinazoline-based compound from glycine, which was used to catalyze transfer hydrogenation reactions, achieving high conversions and turnover frequencies. This application demonstrates the compound's potential in facilitating important chemical transformations.
Synthesis of Novel Core Structures Schönherr & Leighton (2012) conducted research on iso-Pictet-Spengler reactions with α-ketoamides to access underexplored indole core structures. Their study in Organic Letters indicated the utility of tetrahydroisoquinoline derivatives in synthesizing new, medically relevant molecular frameworks.
Antimicrobial Activities The synthesis of quinoline derivatives carrying 1,2,3-triazole moiety by Thomas, Adhikari, & Shetty (2010) revealed moderate to very good antibacterial and antifungal activities. This study, published in the European Journal of Medicinal Chemistry, demonstrates the antimicrobial potential of these derivatives.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,9,12H,5-7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCCDKJJGHEESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)


![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)

![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)